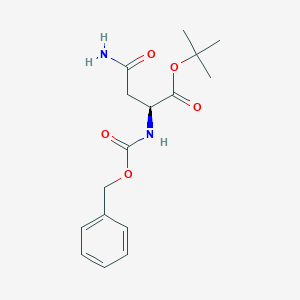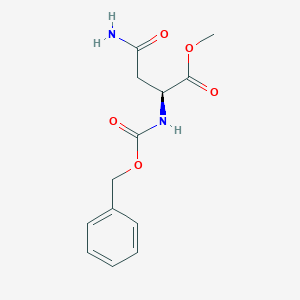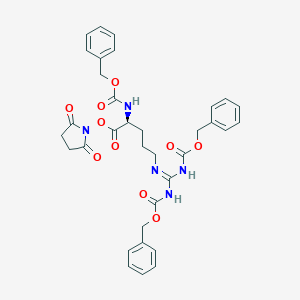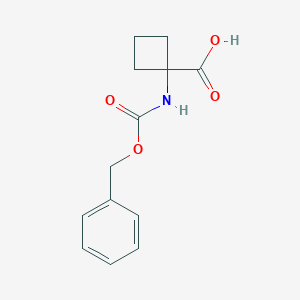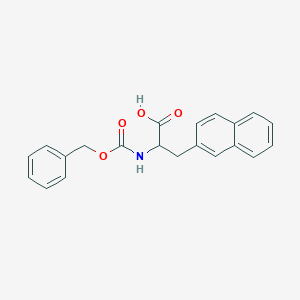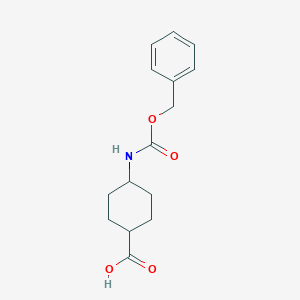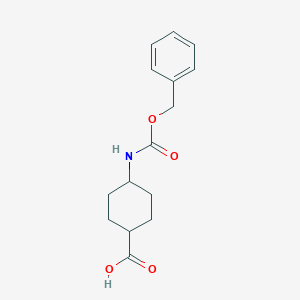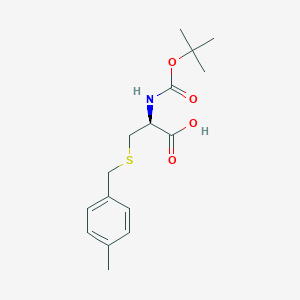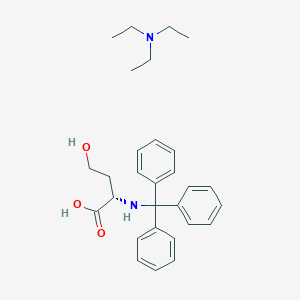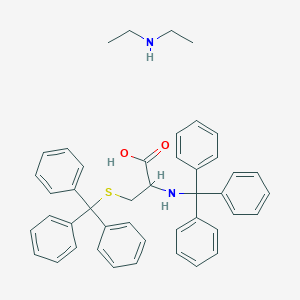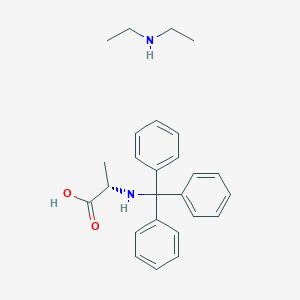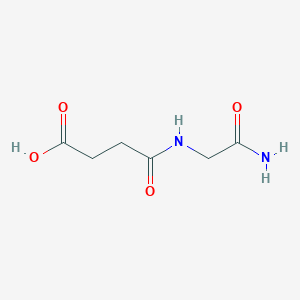
Suc-gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Suc-gly-NH2 and similar compounds has been explored in various studies . For instance, one study discussed the synthesis and biological applications of collagen-model triple-helical peptides . Another study described a method for the quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC), which could potentially be applied to the analysis of Suc-gly-NH2 oligomerization .Molecular Structure Analysis
The molecular structure of Suc-gly-NH2 has been analyzed in several studies . For example, one study used triple-helical peptides (THPs) as collagen models to explore all aspects of collagen structural biochemistry . Another study performed a normal mode calculation for Pro-Leu-Gly-NH2 in its crystalline type II beta-turn structure .Physical And Chemical Properties Analysis
The physical and chemical properties of Suc-gly-NH2 have been described in several sources . For instance, PubChem provides information about the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Aplicaciones Científicas De Investigación
Electrochemical Sensors for Glyphosate Detection
Glyphosate, the main ingredient in the weed killer Roundup, has been linked to potential harmful effects on human health. The development of electrochemical sensors for glyphosate detection in food and environmental matrices has gained attention. These sensors aim to minimize the use of polluting chemicals and offer a simple, affordable means for detection. The literature highlights the power of electrochemical sensors in improving the design and portability for glyphosate determination in various matrices (Zambrano-Intriago et al., 2021).
Catalytic Processes with N-heterocyclic Silylene Complexes
N-heterocyclic silylene (NHSi) complexes with transition metals have been explored for catalytic transformations, offering a fresh perspective in catalysis. Despite being relatively rare compared to N-heterocyclic carbene complexes, NHSi complexes have shown potential in various reactions, suggesting new directions for catalyst development (Blom, Gallego, & Driess, 2014).
Environmental and Health Implications of Artificial Sweeteners
A review of artificial sweeteners, including sucralose, highlights their environmental presence and potential ecotoxicological impacts. These compounds, identified as emerging contaminants, persist through wastewater treatment processes and have been detected in various environmental and drinking water samples. The study calls for further research on the transformation products and ecotoxicological effects of artificial sweeteners (Lange, Scheurer, & Brauch, 2012).
Glycine Betaine and Proline in Plant Stress Resistance
Research on glycine betaine (GB) and proline in plants under stress conditions suggests these compounds play roles in maintaining enzyme and membrane integrity and mediating osmotic adjustment. Although the effectiveness of GB and proline in improving plant stress tolerance is well-documented, their exact roles and mechanisms remain a subject of investigation. This review also discusses the external application of GB and proline to enhance plant tolerance to environmental stresses (Ashraf & Foolad, 2007).
Glyprolines in Regulatory Tripeptides
Glyprolines, including Suc-gly-NH2 derivatives, are significant in regulatory oligopeptides with diverse bioactivities. They contribute to the stability of oligopeptides and generate a new spectrum of bioactivities. The review emphasizes the importance of systematic studies on glyprolines to understand their role in biological processes and potential in developing peptide-based medicinal drugs (Ashmarin, 2007).
Propiedades
IUPAC Name |
4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-4(9)3-8-5(10)1-2-6(11)12/h1-3H2,(H2,7,9)(H,8,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFVFQEJADKHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-gly-NH2 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

